molecular formula C15H21BO4 B1335877 4-(ACETOXYMETHYL)BENZENEBORONIC ACID PINACOL ESTER CAS No. 562098-08-2

4-(ACETOXYMETHYL)BENZENEBORONIC ACID PINACOL ESTER

Cat. No.: B1335877
CAS No.: 562098-08-2
M. Wt: 276.14 g/mol
InChI Key: CINSSLPYZWYFSB-UHFFFAOYSA-N
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Description

4-(Acetoxymethyl)benzeneboronic acid pinacol ester is an organic compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their versatility and reactivity. The structure of this compound includes a boronic acid group attached to a benzene ring, which is further connected to an acetoxymethyl group and a pinacol ester moiety.

Mechanism of Action

Target of Action

The primary target of 4-(Acetoxymethyl)benzeneboronic Acid Pinacol Ester is the transition metal catalysts used in carbon-carbon bond formation reactions, such as the Suzuki–Miyaura reaction . The compound acts as an organoboron reagent, which is a key component in these reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like our compound) transfers a formally nucleophilic organic group from boron to a transition metal, such as palladium . This results in the formation of a new metal-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this reaction .

Pharmacokinetics

For instance, the compound’s susceptibility to protodeboronation and its reactivity in Suzuki-Miyaura cross-coupling reactions could potentially impact its pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable tool in organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can strongly influence the rate of the reaction . Therefore, careful consideration must be given to these factors when using this compound for pharmacological purposes .

Preparation Methods

The synthesis of 4-(Acetoxymethyl)benzeneboronic acid pinacol ester typically involves the reaction of 4-(hydroxymethyl)benzeneboronic acid pinacol ester with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

4-(Hydroxymethyl)benzeneboronic acid pinacol ester+Acetyl chloride4-(Acetoxymethyl)benzeneboronic acid pinacol ester+Hydrochloric acid\text{4-(Hydroxymethyl)benzeneboronic acid pinacol ester} + \text{Acetyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} 4-(Hydroxymethyl)benzeneboronic acid pinacol ester+Acetyl chloride→4-(Acetoxymethyl)benzeneboronic acid pinacol ester+Hydrochloric acid

Chemical Reactions Analysis

4-(Acetoxymethyl)benzeneboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. Common reagents include palladium catalysts and bases such as potassium carbonate.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

    Oxidation: The acetoxymethyl group can be oxidized to form a carboxylic acid derivative.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

4-(Acetoxymethyl)benzeneboronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Medicinal Chemistry: Boronic esters are explored for their potential in drug development, particularly as enzyme inhibitors.

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Comparison with Similar Compounds

4-(Acetoxymethyl)benzeneboronic acid pinacol ester can be compared with other boronic esters, such as:

    4-(Bromomethyl)benzeneboronic acid pinacol ester: Similar in structure but with a bromomethyl group instead of an acetoxymethyl group. It is also used in Suzuki-Miyaura coupling reactions.

    Phenylboronic acid pinacol ester: Lacks the acetoxymethyl group and is a simpler boronic ester used in various organic synthesis applications.

Properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-11(17)18-10-12-6-8-13(9-7-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINSSLPYZWYFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408407
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562098-08-2
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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